molecular formula C17H18O3 B1273590 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 644958-93-0

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1273590
CAS No.: 644958-93-0
M. Wt: 270.32 g/mol
InChI Key: ONLIXXIXJYPHLK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H18O3. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group and a 3-methylbenzyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through pathways involving the modification of functional groups on target molecules, leading to changes in their chemical and biological properties.

Comparison with Similar Compounds

  • 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
  • 3-Ethoxy-4-methoxybenzaldehyde

Comparison: 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is unique due to the specific positioning of the 3-methylbenzyl group, which influences its reactivity and interactions compared to similar compounds. The presence of the ethoxy group also contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

3-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIXXIXJYPHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394290
Record name 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644958-93-0
Record name 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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